molecular formula C25H27N3O4 B15104562 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

Cat. No.: B15104562
M. Wt: 433.5 g/mol
InChI Key: NEPNRLYSCSLUEV-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzazepine core, which is known for its diverse biological activities, and an indole moiety, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide involves multiple steps, typically starting with the preparation of the benzazepine and indole intermediates. The benzazepine core can be synthesized through a series of reactions including cyclization and oxidation, while the indole moiety can be prepared via Fischer indole synthesis. The final step involves coupling these intermediates through an acylation reaction to form the target compound. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the benzazepine core can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural motifs are found in many biologically active compounds, making it a candidate for studying biological pathways.

    Medicine: The compound’s potential pharmacological activities can be explored for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with benzazepine and indole moieties can interact with various enzymes and receptors in the body, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds include other benzazepine and indole derivatives. For example:

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C25H27N3O4/c1-16(2)28-11-9-19-20(6-5-7-21(19)28)26-24(29)15-27-10-8-17-12-22(31-3)23(32-4)13-18(17)14-25(27)30/h5-13,16H,14-15H2,1-4H3,(H,26,29)

InChI Key

NEPNRLYSCSLUEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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